Home > Products > Screening Compounds P8239 > 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid - 1171932-64-1

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid

Catalog Number: EVT-3073685
CAS Number: 1171932-64-1
Molecular Formula: C11H7N3O3
Molecular Weight: 229.195
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid belongs to the pyrazoloquinoline class of compounds. These heterocyclic compounds are characterized by a pyrazole ring fused to a quinoline ring system. Derivatives of this class, with varying substituents on the ring system, have garnered attention in medicinal chemistry for their diverse biological activities, including potential applications as antibacterial agents. [, ]

3-Amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines

Compound Description: This group of compounds shares the core pyrazolo[4,3-c]quinoline structure with the main compound. They differ in the presence of an amino group at position 3 and various substituents at positions 6 and 8. The paper discusses their synthesis via a novel method involving a closed ring reaction followed by a ring-opening reaction. []

Relevance: This group of compounds exhibits a high degree of structural similarity to 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid, differing primarily in the presence of an amino group instead of an oxo group at position 3. [] The paper highlights the synthetic versatility of the pyrazolo[4,3-c]quinoline scaffold and its potential for generating diverse derivatives. []

1-(P-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl) cinnoline-3-carboxylic acid

Compound Description: This compound belongs to the cinnoline class, possessing a carboxylic acid group at position 3 and a piperazinyl substituent at position 7. The research focuses on its antibacterial activity and structure-activity relationships within a series of analogous compounds. [, ]

Relevance: Although belonging to a different chemical class (cinnolines) compared to 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid (pyrazoloquinoline), this compound is relevant due to the shared presence of a carboxylic acid group at position 3 and a focus on electron density influencing antibacterial activity. [, ] The study emphasizes the importance of electronic properties in determining the biological activity of heterocyclic carboxylic acids. [, ]

Ethyl 7-oxo-2,3-dihydro-7H-pyrido [1,2,3-de][2,3-b]pyrido-1,4-thiazine-6-carboxylate (6b)

Compound Description: This compound belongs to the pyrido[1,2,3-de][2,3-b]pyrido-1,4-thiazine class, possessing a carboxylic ester group at position 6. It exhibits notable in vitro antitumor activity against various cancer cell lines (CNS SNB‐75, breast T‐47D, and lung NCI‐H522). []

Relevance: While structurally distinct from 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid, this compound's presence in a study focused on synthesizing and evaluating quinolin-4-one and 1,7-naphthyridin-4-one analogs highlights the broader exploration of heterocyclic systems for potential antitumor activity. []

Compound Description: These compounds belong to the quinoline and 1,7-naphthyridine classes, respectively, both possessing a carboxylic acid (or ester) group at position 3 and a phenylthio substituent at position 8. They exhibit inhibitory activity against cdc25 phosphatase. []

Relevance: These compounds are structurally similar to 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid due to the presence of a carboxylic acid (or ester) group at position 3 and their inclusion in the same study focusing on quinolin-4-one and 1,7-naphthyridin-4-one analogs. [] This suggests shared structural motifs are being investigated for potential biological activity. []

5-Alkoxyimidazoquinolones

Compound Description: This group of compounds, specifically 4-substituted 6-cyclopropyl-6,9-dihydro-5-methoxy-9-oxo-1H-imidazo[4,5-f] quinoline-8-carboxylic acids (6), were synthesized and investigated as potential antibacterial agents. [] They share a quinolone core with 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid and contain an imidazole ring fused to the quinolone core.

Relevance: This group of compounds is structurally related to 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid through the shared quinolone core and carboxylic acid functionality. [] Their exploration as antibacterial agents highlights the importance of this core structure in medicinal chemistry. []

Overview

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound features a fused ring structure that incorporates both pyrazole and quinoline moieties, which contribute to its unique chemical properties and potential biological activities.

Source

The compound is referenced in various scientific literature and databases, including PubChem and BenchChem, where it is noted for its synthesis and applications in medicinal chemistry.

Classification

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid is classified as a pyrazoloquinoline derivative. It is structurally related to other compounds within the same family, such as 1H-pyrazolo[3,4-b]quinolines, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid typically involves several key steps:

  1. Friedländer Condensation: This initial step involves the reaction between an aromatic aldehyde and a ketone in the presence of an acid catalyst to form a quinoline derivative.
  2. Cyclization: The quinoline derivative is then cyclized with hydrazine or its derivatives to create the pyrazole ring.
  3. Carboxylation: The carboxylic acid group is introduced through various methods, often involving the use of carbon dioxide or carbonyl reagents under specific conditions.

Technical Details

The reaction conditions are critical for optimizing yield and purity. Advanced catalysts and controlled environments (temperature, pressure) are often employed to enhance the efficiency of these synthetic routes.

Molecular Structure Analysis

Data

  • Molecular Formula: C11H7N3O3
  • Molecular Weight: 229.19 g/mol
  • InChI Key: SUNOUPFLOIMJFS-UHFFFAOYSA-N

These structural attributes indicate that the compound possesses multiple functional groups that may contribute to its reactivity and biological interactions.

Chemical Reactions Analysis

Reactions

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized to form derivatives such as quinoline N-oxides using oxidizing agents like hydrogen peroxide.
  2. Reduction: Reduction processes can convert the carbonyl group into a hydroxyl group using reducing agents such as sodium borohydride.
  3. Substitution Reactions: The presence of reactive functional groups allows for substitution reactions that can introduce new substituents onto the molecule.

Technical Details

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The specific conditions (temperature, solvent) influence the major products formed during these reactions.

Mechanism of Action

Process

The mechanism of action for 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid primarily involves its interaction with specific enzymes and receptors in biological systems.

  1. Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  2. Receptor Modulation: It could also modulate receptor activity related to neurotransmission or cell signaling.

Data

Research indicates that similar compounds exhibit significant biological effects, suggesting potential therapeutic applications for this compound in treating diseases such as cancer and inflammatory disorders.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid include:

  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.

Chemical Properties

Chemical properties include solubility in various solvents (e.g., water, ethanol), stability under different pH conditions, and reactivity with common reagents.

Relevant analyses may involve spectroscopic methods (NMR, IR) to confirm structural integrity and purity.

Applications

Scientific Uses

The primary applications of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid lie in medicinal chemistry as a building block for synthesizing more complex heterocyclic compounds. Its potential therapeutic roles include:

  • Anticancer Agents: Targeting pathways involved in tumor growth.
  • Anti-inflammatory Drugs: Modulating immune responses.

Additionally, it may serve as a precursor for developing fluorescent sensors or other biologically active compounds due to its unique structural features.

Historical Evolution of Pyrazoloquinoline Scaffolds in Heterocyclic Chemistry

Early Methodological Contributions to Pyrazoloquinoline Synthesis

The synthetic exploration of pyrazolo[4,3-c]quinolines began with adaptations of classical quinoline methodologies. The Skraup and Friedländer reactions served as foundational approaches, enabling the construction of the quinoline core before introduction of the pyrazole ring [1]. Early routes relied on cyclocondensation reactions between 4-chloroquinoline-3-carboxylates and monosubstituted hydrazines, producing isomeric mixtures that complicated purification and structural characterization [3]. A significant breakthrough emerged in the 1980s with the development of microwave-accelerated protocols using phosphorus pentasulfide (P₂S₅) or phosphorus pentoxide (P₂O₅) as cyclizing agents. These methods reduced reaction times from 12–24 hours to under 60 minutes and improved yields by 25–40% compared to conventional heating [5]. The strategic use of valeroyl chloride with aminoquinolin-4-ol intermediates enabled efficient one-pot synthesis of 2-butylthiazolo[4,5-c]quinoline derivatives, establishing C4-amine functionalization as critical for bioactivity [5].

Table 1: Evolution of Pyrazolo[4,3-c]quinoline Synthetic Methods

EraKey MethodReaction ConditionsYield RangeLimitations
1970-1980Skraup/Friedländer adaptationsReflux, acid catalysis45-60%Isomeric mixtures, long reaction times
1980-2000Hydrazine cyclocondensationReflux, 12-24h50-70%Cytotoxic intermediates, moderate purity
Post-2000Microwave-assisted cyclizationP₂S₅/P₂O₅, 120°C, 30-60 min75-88%Requires specialized equipment
2010-PresentHBTU-promoted one-potRoom temp → reflux, 7h80-99%High reagent cost [8]

Structural Revisions and Key Milestones in Pyrazolo[4,3-c]quinoline Characterization

Structural ambiguity plagued early pyrazolo[4,3-c]quinoline research due to tautomeric equilibria and regioisomeric products. The reaction of 4-chloroquinoline-3-carboxylates with hydrazines yields two possible isomers: N1-H/N2-substituted or N2-H/N1-substituted forms, with NMR coupling patterns (J ≈ 6 Hz between C4-H and N5-H) previously misattributed [7]. Definitive resolution came through advanced ¹⁵N NMR spectroscopy and X-ray crystallography, which identified the dominant formation of N2-substituted isomers with arylhydrazines but unexpected N1-methyl products with methylhydrazine [7]. This divergence was attributed to steric and electronic factors influencing the cyclization pathway. Key spectral benchmarks were established: N1-substituted derivatives exhibit carbonyl stretches at 1610–1635 cm⁻¹, while N2-substituted analogues show characteristic NH stretches at 3200–3350 cm⁻¹. NOESY correlations between H9 and phenyl protons in N1 isomers versus alkyl chain correlations in N2 isomers provided definitive regiochemical assignment [7].

Table 2: Spectroscopic Signatures for Pyrazolo[4,3-c]quinoline Regioisomers

Structural FeatureN1-Substituted IsomersN2-Substituted IsomersKey Diagnostic Tool
N-H StretchAbsent3200-3350 cm⁻¹IR Spectroscopy
Carbonyl Stretch1610-1635 cm⁻¹1670-1690 cm⁻¹IR Spectroscopy
¹⁵N Chemical Shiftδ -210 to -230 ppm (aliphatic N)δ -280 to -300 ppm (amide-like N)¹⁵N NMR
Characteristic NOEPhenyl protons ↔ H9Alkyl chain ↔ H4NOESY
Solvent-Dependent CouplingSinglet (DMSO-d₆)J₄,NH ≈ 6 Hz (disappears in D₂O)¹H NMR [7]

Emergence of Carboxylic Acid Derivatives in Heterocyclic Drug Discovery

Carboxylic acid-functionalized heterocycles gained prominence as bioisosteric replacements for phosphates and sulfonates, offering improved membrane permeability while retaining hydrogen-bonding capacity. The discovery that C7-carboxylic acid derivatives of pyrazolo[4,3-c]quinoline exhibited enhanced target engagement stemmed from QSAR studies on antileishmanial quinolines. Introducing polar groups at C7 reduced logP by 1.5–2.0 units and diminished hepatotoxicity by limiting nonspecific accumulation [9]. In TLR8 agonists, the carboxylic acid moiety enabled bidentate coordination with Arg429 and Lys432 residues, a binding mode confirmed through cocrystallization studies [5]. This pharmacophore evolution was contextualized within broader medicinal chemistry trends: between 2010–2024, >60% of newly approved quinoline-containing drugs featured ionizable groups (carboxylic acids, phosphonates, or tetrazoles), reflecting their utility in balancing solubility and target affinity [10]. The specific positioning at C7 in pyrazolo[4,3-c]quinolines proved optimal, as C5 or C6 carboxylic acids suffered from steric encumbrance in enzymatic pockets, reducing potency by 3-10 fold [6].

Table 3: Biological Implications of C7-Carboxylic Acid Functionalization

Biological TargetActivity without COOHActivity with C7-COOHProposed Mechanism
Leishmania donovaniIC₅₀ > 10 μM (alkyl analogues)IC₅₀ = 0.22-0.29 μMMetal chelation, topoisomerase inhibition
TLR8EC₅₀ = 3.94 μM (N-propylthiazolo)EC₅₀ = 0.18 μMSalt bridge with Arg429
iNOS/COX-2IC₅₀ = 0.77 μM (meta-OH phenylamino)IC₅₀ = 0.19 μM (2m)Downregulation of inflammatory protein expression
β-Glucuronidase<40% inhibition at 10 μM92% inhibition at 10 μMTransition state mimicry [1] [5] [9]

The strategic incorporation of carboxylic acids also enabled prodrug design through esterification. Ethyl and pivaloyloxymethyl esters of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid demonstrated 3–5-fold higher oral bioavailability in murine models than the parent acid, undergoing rapid hydrolysis by serum esterases [10]. This approach addressed the inherent low membrane permeability of anionic species while maintaining target-specific activity. Quantum chemical calculations further confirmed that the C7-carboxylic acid group exhibits a charge distribution profile (-0.42 to -0.48 e) comparable to tetrazole bioisosteres (-0.45 e), validating its isosteric utility in contexts requiring precise electrostatic complementarity [6].

Properties

CAS Number

1171932-64-1

Product Name

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid

IUPAC Name

3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-7-carboxylic acid

Molecular Formula

C11H7N3O3

Molecular Weight

229.195

InChI

InChI=1S/C11H7N3O3/c15-10-7-4-12-8-3-5(11(16)17)1-2-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15)

InChI Key

GTZCYAUWGRFDTI-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=CN=C2C=C1C(=O)O)C(=O)NN3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.